N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which involves the reaction of boron reagents with halogenated precursors under palladium catalysis . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity with target proteins and enzymes. This can modulate various biochemical pathways, resulting in desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropionic acid: Another fluorinated compound with similar stability and reactivity.
N-2,2,2-Trifluoroethylisatin Ketimines: Known for their applications in organic synthesis and drug development.
Uniqueness
N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE stands out due to its unique combination of fluorine atoms and aromatic structure, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.
Properties
Molecular Formula |
C21H14F7NO2 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H14F7NO2/c22-19(23)20(24,25)11-31-17-9-8-13(21(26,27)28)10-16(17)29-18(30)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,19H,11H2,(H,29,30) |
InChI Key |
QEGZEMGEBBNWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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